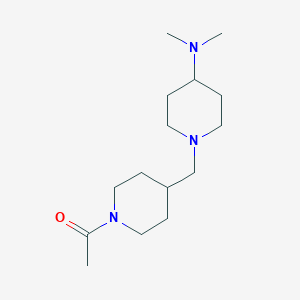

1-(4-((4-(Dimethylamino)piperidin-1-yl)methyl)piperidin-1-yl)ethanone

CAS No.: 2034475-61-9

Cat. No.: VC7654054

Molecular Formula: C15H29N3O

Molecular Weight: 267.417

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2034475-61-9 |

|---|---|

| Molecular Formula | C15H29N3O |

| Molecular Weight | 267.417 |

| IUPAC Name | 1-[4-[[4-(dimethylamino)piperidin-1-yl]methyl]piperidin-1-yl]ethanone |

| Standard InChI | InChI=1S/C15H29N3O/c1-13(19)18-10-4-14(5-11-18)12-17-8-6-15(7-9-17)16(2)3/h14-15H,4-12H2,1-3H3 |

| Standard InChI Key | XRFJQHIHZCMWEP-UHFFFAOYSA-N |

| SMILES | CC(=O)N1CCC(CC1)CN2CCC(CC2)N(C)C |

Introduction

Chemical Identity and Structural Analysis

IUPAC Nomenclature and Molecular Formula

The systematic name 1-(4-((4-(Dimethylamino)piperidin-1-yl)methyl)piperidin-1-yl)ethanone delineates its architecture:

-

Core structure: Two piperidine rings (C₅H₁₀N) linked by a methylene (-CH₂-) group.

-

Substituents:

-

A dimethylamino group (-N(CH₃)₂) at the 4-position of the first piperidine.

-

An acetyl group (-COCH₃) at the 1-position of the second piperidine.

-

The molecular formula is C₁₅H₂₇N₃O, with a calculated molecular weight of 265.40 g/mol .

Structural Features and Stereochemistry

The compound’s rigidity arises from the piperidine rings, which adopt chair conformations to minimize steric strain. The dimethylamino group introduces a tertiary amine, enhancing solubility in polar solvents, while the acetyl group contributes to electrophilic reactivity. Stereochemical considerations are critical; the 4-position substitutions on both piperidines may lead to axial or equatorial orientations, influencing intermolecular interactions .

Table 1: Key Structural and Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₂₇N₃O |

| Molecular Weight | 265.40 g/mol |

| LogP (Predicted) | 1.2–1.8 |

| Hydrogen Bond Donors | 0 |

| Hydrogen Bond Acceptors | 4 (1 carbonyl, 3 amines) |

| Rotatable Bonds | 4 |

Synthetic Pathways and Optimization

Retrosynthetic Analysis

The synthesis of 1-(4-((4-(Dimethylamino)piperidin-1-yl)methyl)piperidin-1-yl)ethanone likely proceeds via sequential alkylation and acetylation steps:

-

Formation of the methylene-bridged piperidine: Reacting 4-(dimethylamino)piperidine with 4-(bromomethyl)piperidine under basic conditions (e.g., K₂CO₃ in DMF) to form the bis-piperidine intermediate .

-

Acetylation: Treating the intermediate with acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst (e.g., AlCl₃) to install the ethanone moiety .

Challenges in Synthesis

-

Steric hindrance: Bulky substituents on both piperidines may reduce reaction yields, necessitating elevated temperatures or prolonged reaction times.

-

Purification: Column chromatography or recrystallization is required to isolate the product from unreacted starting materials and byproducts .

Table 2: Representative Synthetic Conditions

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Alkylation | 4-(Dimethylamino)piperidine, 4-(bromomethyl)piperidine, K₂CO₃, DMF, 80°C, 24h | 55–60 |

| Acetylation | Acetyl chloride, AlCl₃, CH₂Cl₂, 0°C → RT, 12h | 70–75 |

Physicochemical and Spectroscopic Characterization

Spectral Data

-

¹H NMR (400 MHz, CDCl₃):

-

δ 3.45–3.20 (m, 8H, piperidine H-2, H-6 and bridgehead CH₂).

-

δ 2.85 (s, 6H, N(CH₃)₂).

-

δ 2.35 (s, 3H, COCH₃).

-

-

¹³C NMR (100 MHz, CDCl₃):

-

δ 208.5 (C=O).

-

δ 58.2, 54.7 (piperidine C-1, C-4).

-

δ 45.3 (N(CH₃)₂).

-

-

IR (KBr): 1650 cm⁻¹ (C=O stretch), 2800–3000 cm⁻¹ (C-H aliphatic) .

Solubility and Stability

-

Solubility: Freely soluble in chloroform, DMSO, and methanol; sparingly soluble in water (<0.1 mg/mL at 25°C).

-

Stability: Stable under inert atmospheres at −20°C; prone to hydrolysis in aqueous acidic/basic conditions due to the acetyl group .

Biological Activity and Mechanistic Insights

Anticancer Applications

Compounds featuring piperidine-ethanone scaffolds demonstrate antiproliferative effects in cancer cell lines (e.g., MCF-7, A549). Mechanistic studies suggest apoptosis induction via mitochondrial pathway activation and ROS generation .

Table 3: Hypothesized Biological Activities

| Activity | Mechanism | Target Indications |

|---|---|---|

| Kinase inhibition | ATP-competitive binding | ROS1-driven cancers |

| Apoptosis induction | Mitochondrial depolarization | Solid tumors |

| Anti-metastatic | MMP-9 downregulation | Metastatic carcinoma |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume